molecular formula C14H20N2 B7618740 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

Cat. No.: B7618740
M. Wt: 216.32 g/mol
InChI Key: QODQLUUSCGOHMY-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane is a bicyclic secondary amine featuring a seven-membered ring system with nitrogen atoms at positions 3 and 9 and a benzyl substituent at position 3. The compound is often synthesized as a dihydrochloride salt for enhanced stability (Ref: 10-F735846, 10-F496278) . Its structure is characterized by a rigid bicyclic framework, which influences its pharmacological properties, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs) and other neurological targets .

Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-13-6-7-14(11-16)15-13/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODQLUUSCGOHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC1N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Reduction

The ketone group in 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is reduced to a secondary amine using LiAlH₄ in anhydrous ether. This step is critical for generating the free amine necessary for subsequent alkylation.

Reaction Conditions

  • Solvent: Dry ether, ensuring compatibility with LiAlH₄.

  • Temperature: Reflux conditions (≈35°C) for 46 hours to ensure complete reduction.

  • Workup: Quenching with water, followed by filtration and sodium sulfate drying to remove aluminum salts.

Outcome
The reduction yields 9-methyl-3,9-diazabicyclo[4.2.1]nonane as a colorless oil (68% yield, boiling point: 111–113°C at 38 mmHg).

Alternative Reducing Agents

Benzylation via Alkylation

Reaction with Benzyl Halides

The free amine in 9-methyl-3,9-diazabicyclo[4.2.1]nonane undergoes alkylation with benzyl halides (e.g., benzyl chloride) in xylene or ether. Triethylamine serves as an acid acceptor to neutralize hydrogen halide byproducts.

Reaction Conditions

  • Solvent: Dry xylene, facilitating high-temperature reactions.

  • Temperature: Reflux (≈140°C) for 22 hours.

  • Molar Ratios: Equimolar amounts of amine and benzyl halide ensure minimal residual starting material.

Outcome
The alkylation produces 3-benzyl-3,9-diaza-bicyclo[4.2.1]nonane, isolated as an oxalate salt (melting point: 91°C after recrystallization).

Hydrogenation for Cyclohexyl Derivatives

For analogs like 4-(phenylcyclohexylmethyl)-9-methyl-4,9-diaza-bicyclo[4.2.1]nonane, catalytic hydrogenation with platinum oxide (PtO₂) under 30 psi H₂ pressure reduces aromatic rings to cyclohexyl groups.

Purification and Characterization

Vacuum Distillation

Crude amine products are purified via vacuum distillation to remove low-boiling impurities. For example, 9-methyl-3,9-diazabicyclo[4.2.1]nonane is distilled at 111–113°C under reduced pressure.

Salt Formation and Recrystallization

Converting the free base to salts (e.g., dihydrochloride, oxalate) enhances crystallinity. The dihydrochloride salt of 9-methyl-3,9-diazabicyclo[4.2.1]nonane exhibits a melting point of 290–291°C (decomp.), confirming high purity.

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYieldPhysical Properties
CyclizationHN₃, H₂SO₄, CHCl₃, 35°C90%Mp (HCl salt): 258–259°C (dec.)
ReductionLiAlH₄, dry ether, reflux68%Bp: 111–113°C (38 mmHg)
BenzylationBenzyl chloride, xylene, Et₃N60–70%Mp (oxalate): 91°C
HydrogenationPtO₂, H₂ (30 psi), H₂O85%Oil (converted to crystalline salt)

Scalability and Industrial Considerations

Large-Scale Synthesis

Industrial production scales the above methods by optimizing solvent volumes and reaction times. Continuous distillation systems and automated pH control during workup improve throughput .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Diazabicyclo Systems

Table 1: Core Structural Differences Among Diazabicyclo Compounds
Compound Name Bicyclic System Substituents (Position) Key Structural Features
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane [4.2.1] Benzyl (3), NH (9) Larger ring system; rigid conformation
9-Methyl-3,9-diazabicyclo[3.3.1]nonane [3.3.1] Methyl (9), NH (3) Smaller ring; higher ring strain
3-Chloroacetyl-9-methyl-3,9-diazabicyclo[4.2.1]nonane [4.2.1] Chloroacetyl (3), methyl (9) Electrophilic chloroacetyl group
3,9-Diazabicyclo[3.3.1]nonane derivatives (I) [3.3.1] Variable substituents (3,9) Antimalarial scaffold

Key Observations :

  • Ring Size : The [4.2.1] system (7-membered) offers greater conformational flexibility compared to the [3.3.1] system (6-membered), which may enhance binding to larger receptor pockets .
  • Substituent Effects : The benzyl group in the target compound increases steric bulk and hydrophobicity, while methyl or chloroacetyl groups alter electronic properties and reactivity .

Pharmacological Activity Comparison

Key Observations :

  • Neurological Targets : The [4.2.1] system in 3-benzyl derivatives shows specificity for nAChR subtypes due to optimal spatial arrangement of pharmacophoric elements .
  • Antimalarial vs. Neurological Activity : [3.3.1] derivatives are prioritized for antimalarial applications, while [4.2.1] systems are tailored for CNS targets .

Key Observations :

  • Safety : Chloroacetyl derivatives require stringent handling due to reactive functional groups, whereas benzyl-substituted compounds may offer safer profiles .

Biological Activity

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C₁₄H₂₂Cl₂N₂
  • Molecular Weight : 289.24 g/mol
  • IUPAC Name : this compound dihydrochloride

The compound features a unique bicyclic structure that incorporates two nitrogen atoms, enhancing its reactivity and interaction with various biological targets. The presence of the benzyl group further contributes to its biological activity by facilitating interactions with biomolecules.

Research indicates that this compound primarily acts through the following mechanisms:

  • Receptor Binding : The compound can bind to specific receptors, particularly delta opioid receptors, which are involved in pain modulation and other physiological processes .
  • Enzyme Interaction : It may act as an inhibitor or activator of various enzymes, influencing biochemical pathways crucial for therapeutic effects .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Case Studies and Research Findings

  • Antinociceptive Effects : In animal models, the compound demonstrated significant pain-relieving effects comparable to established analgesics but with a potentially improved safety profile .
  • Neuropharmacological Studies : Research indicates that derivatives of this compound can promote sleep in rat models by interacting with orexin receptors, suggesting applications in treating insomnia and other sleep disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells
AntinociceptiveSignificant pain relief in animal models
Sleep RegulationPromotes sleep through orexin receptor interaction

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-Benzyl-3,9-diazabicyclo[4.2.1]nonaneContains a bicyclic structure with two nitrogen atomsEnhanced receptor binding potential
9-Benzyl-3,9-diazabicyclo[4.2.1]nonaneSimilar bicyclic framework but differs in benzyl positionDifferent pharmacokinetics
3,9-Diazabicyclo[4.2.1]nonaneLacks benzyl substituentBasic structure without aromatic influence

Q & A

Q. What are the common synthetic routes for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane, and how are reaction conditions optimized?

The synthesis typically involves Michael addition reactions between piperidine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization. Key steps include refluxing in absolute ethanol with catalytic acetic acid and subsequent solvent evaporation under reduced pressure . Optimization focuses on adjusting stoichiometry, reaction time (e.g., 4–6 hours), and temperature (60–80°C) to maximize yield. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are standard for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are primary tools for structural confirmation and purity assessment. Mass spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) validate molecular weight and functional groups. Melting point analysis and elemental analysis further corroborate purity .

Q. How is the bicyclic framework of this compound structurally distinguished from related analogs?

X-ray crystallography and Density Functional Theory (DFT) calculations are used to resolve stereochemistry and bridgehead substituents. Comparative NMR studies with analogs (e.g., 9-azabicyclo[3.3.1]nonane derivatives) highlight differences in ring strain and substituent orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., receptor binding vs. enzyme inhibition) require orthogonal assay validation and dose-response profiling . For example, conflicting IC₅₀ values may arise from assay-specific buffer conditions or cell-line variability. Cross-referencing with structural analogs (e.g., 3-benzyl-7-diaza derivatives) can isolate functional group contributions .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Fragment-based drug design involves synthesizing derivatives with systematic modifications (e.g., benzyl group substitution, bridgehead functionalization). Biological testing across enzyme/receptor panels identifies critical pharmacophores. Computational tools like molecular docking (e.g., AutoDock Vina) map binding interactions, while QSAR models correlate substituent properties (logP, polar surface area) with activity .

Q. What advanced methodologies optimize reaction scalability without compromising enantiomeric purity?

Continuous flow reactors enable scalable synthesis with precise control over residence time and temperature, reducing side reactions. Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensure enantiopurity. Process Analytical Technology (PAT) monitors intermediates in real-time via inline FTIR .

Q. How do researchers address stability challenges during long-term storage or in biological matrices?

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions identify labile moieties (e.g., bridgehead amines). Stabilization strategies include lyophilization with cryoprotectants (trehalose) or formulation in biocompatible solvents (PEG-400). Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. What experimental designs are recommended for studying its mechanism of action in neurological pathways?

In vitro electrophysiology (patch-clamp) and calcium imaging in neuronal cultures assess ion channel modulation. Knockout animal models or siRNA silencing validate target specificity. For behavioral studies, factorial designs (e.g., 2×2 ANOVA) test dose-dependent effects on motor function or cognition .

Methodological Guidance

Q. How to apply factorial design in optimizing synthetic yield or biological activity?

A two-level full factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. For example, a 2³ design (8 runs) identifies interactions between parameters. Response Surface Methodology (RSM) refines optimal conditions, validated via ANOVA .

Q. What statistical approaches reconcile conflicting data from pharmacological assays?

Meta-analysis aggregates data across studies, weighting results by assay robustness (e.g., cell-free vs. cell-based). Bayesian hierarchical models account for inter-study variability. Sensitivity analysis isolates outliers due to protocol deviations .

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